molecular formula C9H10ClF3N2 B14842682 3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine

3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine

Cat. No.: B14842682
M. Wt: 238.64 g/mol
InChI Key: KLCRQNRSWWCBFU-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-chloro-4-(trifluoromethyl)pyridine.

    Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions to introduce the propan-1-amine group.

    Reaction Conditions: The reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydride, and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in solvents like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring, combined with the propan-1-amine side chain. This combination imparts distinct chemical properties and biological activities, making it valuable for specific applications in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[3-chloro-4-(trifluoromethyl)pyridin-2-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-8-6(9(11,12)13)3-5-15-7(8)2-1-4-14/h3,5H,1-2,4,14H2

InChI Key

KLCRQNRSWWCBFU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)CCCN

Origin of Product

United States

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